1h,1h,2h,2h-Perfluorodecyltrichlorosilane

Beschreibung

Chemical Structure and Molecular Characteristics

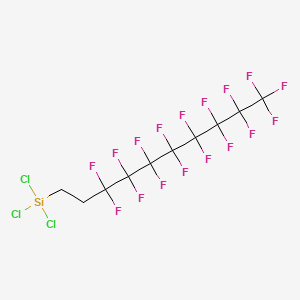

1H,1H,2H,2H-Perfluorodecyltrichlorosilane possesses the molecular formula C₁₀H₄Cl₃F₁₇Si, with a molecular weight of 581.56 g/mol. The compound is registered under CAS number 78560-44-8 and carries the IUPAC name trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane. The molecular structure features a ten-carbon chain backbone where the terminal eight carbons are perfluorinated, while the initial two carbons remain hydrogenated and connect to the trichlorosilane functional group.

The structural configuration of this compound can be represented by the SMILES notation: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)CCSi(Cl)Cl. This arrangement creates a distinct amphiphilic character, with the perfluorinated tail providing hydrophobic properties and the silane head group enabling covalent attachment to hydroxylated surfaces. The compound's InChI key is VIFIHLXNOOCGLJ-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.

Eigenschaften

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3F17Si/c11-31(12,13)2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFIHLXNOOCGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SiCl3, C10H4Cl3F17Si | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074376 | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-44-8 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorooctyl)ethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorodecyltrichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS77FG2TLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Molecular Vapor Deposition (MVD)

Molecular vapor deposition is a widely used technique for depositing FDTS onto surfaces:

Process : FDTS is vaporized and then deposited onto substrates at room temperature to approximately 50°C in a vacuum chamber. This method often requires the presence of water vapor to facilitate the reaction with hydroxyl-terminated surfaces such as glass or silicon dioxide.

Outcome : The resulting FDTS layer exhibits reduced surface energy and enhanced water-repellent properties, making it suitable for applications in MEMS and nanoimprint lithography.

Liquid Phase Deposition (LPD)

Liquid phase deposition is another effective method for creating self-assembled monolayers using FDTS:

Process : Solutions of FDTS are prepared in organic solvents like toluene at varying concentrations (0.02% to 0.50% wt%). The surfaces are immersed in these solutions for a specified duration (typically 60 minutes), allowing the silane to react and form a monolayer on the substrate.

Parameters : The concentration of FDTS and the time of exposure significantly affect the quality and characteristics of the deposited layer.

Comparison of Preparation Methods

The following table summarizes key aspects of the two primary preparation methods for FDTS:

| Preparation Method | Process Description | Temperature Range | Typical Solvents | Reaction Time |

|---|---|---|---|---|

| Molecular Vapor Deposition (MVD) | Vaporizes FDTS in a vacuum chamber; requires water vapor | Room Temp - 50°C | N/A | Continuous |

| Liquid Phase Deposition (LPD) | Immerses substrates in FDTS solution | Ambient Conditions | Toluene | 60 minutes |

Analyse Chemischer Reaktionen

1H,1H,2H,2H-Perfluorodecyltrichlorosilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and hydrochloric acid.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Wissenschaftliche Forschungsanwendungen

1H,1H,2H,2H-Perfluorodecyltrichlorosilane has a wide range of scientific research applications, including:

Surface Modification: It is used to create hydrophobic and oleophobic surfaces on various materials, such as glass, ceramics, and metals

Microelectromechanical Systems (MEMS): It is applied to movable microparts to reduce surface energy and prevent sticking.

Nanoimprint Lithography: It is used to coat micro- and nano-features on stamps for nanoimprint lithography, which is essential for fabricating electronic devices and microfluidic chips.

Water Treatment: It is incorporated into membranes for membrane distillation and anti-fouling applications.

Wirkmechanismus

The primary mechanism of action of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane involves the formation of self-assembled monolayers on surfaces. The trichlorosilane groups react with hydroxyl groups on the surface, forming covalent siloxane bonds. This results in a densely packed monolayer with the perfluorinated alkyl chains oriented away from the surface, providing hydrophobic and oleophobic properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Differences

The table below compares 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (PFDTS) with structurally analogous silanes:

Key Observations :

- Fluorination: PFDTS and PFOTS exhibit lower surface energy than non-fluorinated DT due to their perfluorinated chains. However, PFDTS’s longer C10 chain provides better packing density and stability compared to PFOTS (C8) .

- Reactivity : All trichlorosilanes (-SiCl₃) react with hydroxylated surfaces, but fluorinated variants like PFDTS form more hydrophobic SAMs than hydrocarbon analogs like DT .

Surface Properties and Performance

Hydrophobicity and Oleophobicity :

- PFDTS-modified surfaces achieve water contact angles (WCAs) of 156° and oil contact angles of 97° , outperforming DT (WCA ∼110°) and PFOTS (WCA ∼150°) .

- In microfluidic devices, PFDTS SAMs reduce surface polarity more effectively than 3-aminopropyltriethoxysilane (APTES), enabling superior fluid repellency .

Tribological Performance :

- PFDTS SAMs on diamond-like carbon (DLC) coatings exhibit a friction coefficient of 0.08 , lower than (3,3,3-trifluoropropyl)trichlorosilane (FPTS, 0.12) due to enhanced lubricity from the longer fluorocarbon chain .

Thermal and Combustion Behavior

- PFDTS’s fluorinated layer reduces moisture absorption in AP composites (0% after 30 days in humid air) and synergizes with aluminum powder, doubling exothermic values compared to unmodified AP .

Stability and Durability

- Chemical Resistance : PFDTS SAMs withstand aggressive media (e.g., acids, UV exposure) better than hydrocarbon silanes like DT due to C–F bond inertness .

- Morphological Uniformity : Vapor-phase deposition of PFDTS produces SAMs with surface roughness (Rq) of 0.09 nm , superior to solution-deposited FPTS (Rq ∼0.15 nm) .

Biologische Aktivität

1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) is a perfluorinated silane compound that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biomedicine and material science. This article explores the biological activity of FDTS, focusing on its interactions with biological systems, its role in surface modification, and implications for biomedical applications.

1. Overview of FDTS

FDTS is a fluorinated silane used primarily for creating self-assembled monolayers (SAMs) on various substrates. Its structure allows for low surface energy and high hydrophobicity, making it suitable for applications requiring water repellency and reduced friction.

2.1 Surface Modification and Biocompatibility

FDTS has been studied extensively for its ability to modify surfaces to enhance biocompatibility. Research indicates that SAMs formed from FDTS can significantly alter the wettability of surfaces, which is crucial in biomedical applications such as implants and devices in contact with biological fluids. The water contact angle (WCA) measurements indicate that FDTS-modified surfaces exhibit high hydrophobicity, which can influence protein adsorption and cell behavior.

| Surface Type | WCA (°) | Surface Tension (mN/m) |

|---|---|---|

| Unmodified | 60 | 72 |

| FDTS Modified | 126.8 | 22.5 |

The significant increase in WCA upon modification suggests that FDTS can effectively reduce protein adsorption, which is beneficial for minimizing biofouling on medical devices .

2.2 Antimicrobial Properties

FDTS has also been evaluated for its antimicrobial properties. Studies conducted in controlled environments, such as the International Space Station (ISS), demonstrated that FDTS-coated surfaces exhibited reduced microbial contamination over time. The MATISS experiments showed that surfaces treated with FDTS had lower particle counts compared to untreated surfaces, indicating a potential role in preventing biofilm formation .

3.1 Application in Microfluidics

In microfluidic devices, FDTS has been utilized to create hydrophobic channels that facilitate the movement of fluids without significant adhesion to the channel walls. This property is particularly advantageous in applications requiring precise control over fluid dynamics .

3.2 Protective Coatings

Research has shown that incorporating FDTS into polydimethylsiloxane (PDMS) coatings enhances their anti-corrosion properties while maintaining flexibility and transparency. These coatings have potential applications in protective barriers for electronic devices exposed to harsh environments .

The biological activity of FDTS can be attributed to several mechanisms:

- Hydrophobic Interaction : The high hydrophobicity of FDTS-modified surfaces reduces the adsorption of proteins and cells, which is crucial for applications in implantable devices.

- Electrostatic Effects : The fluorinated groups can influence electrostatic interactions at the molecular level, potentially affecting cell adhesion and signaling pathways.

- Surface Energy Modulation : By altering surface energy through SAM formation, FDTS can impact the physical properties of biomaterials, leading to enhanced performance in specific applications.

5. Conclusion

The biological activity of this compound is multifaceted, encompassing significant implications for biocompatibility and microbial resistance in medical applications. Its ability to modify surface properties presents opportunities for innovation in various fields such as microfluidics and protective coatings.

As research continues to explore the full range of biological interactions involving FDTS, its potential as a versatile material in biomedical engineering becomes increasingly evident.

Q & A

Q. What are the fundamental physicochemical properties of FDTS, and how do they influence its applications in surface modification?

FDTS (C₁₀H₄Cl₃F₁₇Si) is a fluorinated trichlorosilane with a molecular weight of 581.556 g/mol. Its structure includes a perfluorodecyl chain, which confers ultra-low surface energy (26.59 mN/m in nanocomposite coatings) and strong hydrophobicity . The trichlorosilane group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals, or oxides), forming self-assembled monolayers (SAMs). These properties make FDTS ideal for anti-fouling coatings, corrosion-resistant layers, and superhydrophobic surfaces .

Q. How is FDTS utilized in forming self-assembled monolayers (SAMs), and what substrates are compatible?

FDTS forms SAMs via hydrolysis and condensation reactions on hydroxylated surfaces. Common substrates include silicon wafers, glass, and metals (e.g., Q235 steel). The process involves immersing the substrate in an FDTS solution (often diluted in solvents like toluene or hexane) under controlled humidity. Optimal SAM formation requires anhydrous conditions to prevent premature hydrolysis . Characterization via water contact angle (WCA ≥ 150°) and atomic force microscopy (AFM) confirms monolayer quality .

Q. What methodologies are employed to synthesize FDTS-modified coatings for superhydrophobicity?

The sol-gel method is widely used. For example, hydrophobic nanoparticles are synthesized by modifying silica or ZnO with FDTS, followed by embedding in polymers like poly(dimethylsiloxane) (PDMS). This creates micro-/nanostructures with WCA > 150° and sliding angles < 5° . Plasma etching or fluororubber resin integration enhances mechanical durability and self-healing properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between adhesion strength and hydrophobicity in FDTS-based coatings?

FDTS reduces surface energy but may compromise adhesion. Arukalam et al. addressed this by blending FDTS with PDMS-ZnO nanocomposites, achieving a balance between low adhesion strength (1.88 MPa) and high corrosion resistance (Rct = 2.40E+05 Ω·cm²) . Advanced strategies include:

Q. What experimental approaches optimize FDTS deposition for nanoimprint lithography (NIL) release layers?

In NIL, FDTS serves as a release layer (10–30 Å thickness) to prevent bonding between silicon masters and nickel stampers. Molecular vapor deposition (MVD) at 15 Å thickness ensures uniformity and minimal defects. Post-deposition annealing at 120°C improves packing density. Validation includes X-ray photoelectron spectroscopy (XPS) to confirm fluorine coverage and peel-off tests to assess release efficiency .

Q. How do environmental factors (e.g., humidity, temperature) impact FDTS SAM stability, and how can degradation be mitigated?

FDTS SAMs degrade under prolonged UV exposure or high humidity (>60% RH). Studies show:

- Thermal stability : SAMs remain intact up to 200°C but decompose above 300°C .

- Humidity resistance : Hydrolysis can be minimized by post-treatment with alkylchlorosilanes or encapsulation with fluoropolymers .

- Accelerated aging tests : Exposing SAMs to 85°C/85% RH for 1,000 hours quantifies degradation via WCA reduction and XPS analysis .

Q. What advanced characterization techniques are critical for analyzing FDTS-modified surfaces?

- White light interferometry (WLI) : Measures surface roughness (Ra < 50 nm for optimal hydrophobicity) .

- Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion protection (e.g., Rct values) in coated metals .

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Maps fluorine distribution to assess SAM homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.